2-(Benzimidazol-1-yl)acetyl chloride
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Overview
Description
2-(Benzimidazol-1-yl)acetyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in polar solvents and is a versatile intermediate in the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 2-(Benzimidazol-1-yl)acetyl chloride is not well understood. However, it is believed to act as an acylating agent, reacting with various nucleophiles to form covalent bonds. This reaction is thought to be responsible for its ability to inhibit the growth of cancer cells and viruses.
Biochemical And Physiological Effects
2-(Benzimidazol-1-yl)acetyl chloride has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antitumor and antiviral activity, although the exact mechanisms behind these effects are not well understood.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(Benzimidazol-1-yl)acetyl chloride in lab experiments is its versatility as an intermediate in the synthesis of various organic compounds. It is also relatively easy to synthesize and is available in high purity. However, one limitation is that it can be highly reactive and must be handled with care to avoid unwanted reactions.
Future Directions
There are several future directions for research involving 2-(Benzimidazol-1-yl)acetyl chloride. One direction is to further explore its antitumor and antiviral activity and to elucidate the mechanisms behind these effects. Another direction is to investigate its potential as a drug delivery agent, as it has been shown to be able to cross the blood-brain barrier. Additionally, further research could be done to optimize the synthesis method and to explore its potential applications in other fields such as materials science and catalysis.
Conclusion:
In conclusion, 2-(Benzimidazol-1-yl)acetyl chloride is a versatile intermediate in the synthesis of various organic compounds that has potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to explore its applications in various fields.
Synthesis Methods
The synthesis of 2-(Benzimidazol-1-yl)acetyl chloride can be achieved through various methods. One of the most common methods is the reaction of benzimidazole with acetyl chloride in the presence of a catalyst such as triethylamine. The reaction is carried out at room temperature and results in the formation of the desired product in high yield. Other methods include the reaction of benzimidazole with acetic anhydride or acetyl bromide.
Scientific Research Applications
2-(Benzimidazol-1-yl)acetyl chloride has a wide range of applications in scientific research. It is commonly used as an intermediate in the synthesis of various organic compounds such as benzimidazole derivatives, amino acid derivatives, and peptides. It has also been used in the synthesis of novel antitumor agents and antiviral drugs.
properties
IUPAC Name |
2-(benzimidazol-1-yl)acetyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-9(13)5-12-6-11-7-3-1-2-4-8(7)12/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIVJHWBEGFMPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole-1-acetylchloride(9CI) |
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